
Dexelvucitabina
Descripción general
Descripción
Dexelvucitabina es un análogo de nucleósido de citidina e inhibidor de la transcriptasa inversa de nucleósidos. Inicialmente se desarrolló como un agente experimental para el manejo de la infección por el virus de la inmunodeficiencia humana. This compound inhibe la replicación del virus de la inmunodeficiencia humana tipo 1 in vitro .
Aplicaciones Científicas De Investigación
Pharmacological Properties
Dexelvucitabine is a cytidine nucleoside analog that inhibits HIV-1 replication. It has been shown to have a long intracellular half-life and can effectively inhibit both wild-type and mutant strains of HIV-1. The compound's mechanism involves the formation of dexelvucitabine triphosphate (DFC-TP), which competes with natural nucleotides for incorporation into viral DNA during reverse transcription.
Table 1: Key Pharmacological Properties of Dexelvucitabine
Property | Description |
---|---|
Chemical Structure | Cytidine nucleoside analog |
Mechanism of Action | Inhibition of HIV-1 reverse transcriptase |
Half-Life | Long intracellular half-life |
Resistance Profile | Effective against M184V and thymidine analogue mutations |
Clinical Trials and Efficacy
Dexelvucitabine advanced to Phase II clinical trials where it demonstrated a reduction in viral load among HIV-infected patients. However, the trials revealed significant safety issues, including a high incidence of grade 4 hyperlipasemia, leading to the cessation of further development.
Case Study Insights
- Study 203 : This Phase II trial reported a 50% incidence rate of grade 4 hyperlipasemia when dexelvucitabine was combined with didanosine (ddI). The trial highlighted that while dexelvucitabine showed antiviral activity, its safety profile was unacceptable for continued use .
- Combination Therapy Studies : Research indicated that combining dexelvucitabine with lamivudine (3TC) resulted in additive-to-synergistic effects in primary human peripheral blood mononuclear cells infected with HIV-1. However, high concentrations of 3TC adversely affected DFC-TP levels, suggesting careful dose management is necessary when using these drugs together .
- Resistance Mechanisms : The emergence of resistance mutations such as K65R in HIV-1 was noted during treatment with dexelvucitabine. Studies showed that certain mutations could significantly reduce the drug's efficacy, emphasizing the need for ongoing monitoring in clinical settings .
Mecanismo De Acción
Dexelvucitabina ejerce sus efectos inhibiendo la enzima transcriptasa inversa del virus de la inmunodeficiencia humana tipo 1. Esta enzima es responsable de la replicación del ARN viral en ADN, un paso crítico en el ciclo de vida viral. Al inhibir esta enzima, this compound previene la replicación del virus y reduce la carga viral en individuos infectados .
Análisis Bioquímico
Biochemical Properties
Dexelvucitabine plays a significant role in biochemical reactions as a nucleoside reverse transcriptase inhibitor. It inhibits the replication of HIV-1 by interacting with the reverse transcriptase enzyme, thereby preventing the synthesis of viral DNA from RNA. This interaction is crucial for its antiviral activity. Dexelvucitabine also interacts with other biomolecules such as cellular kinases, which phosphorylate the compound to its active triphosphate form .
Cellular Effects
Dexelvucitabine has been shown to affect various types of cells and cellular processes. In HIV-infected cells, it inhibits viral replication, leading to a decrease in viral load. This compound influences cell signaling pathways by interfering with the reverse transcription process, which is essential for viral replication. Additionally, Dexelvucitabine can impact gene expression and cellular metabolism by integrating into the host cell’s DNA, leading to potential cytotoxic effects .
Molecular Mechanism
The molecular mechanism of Dexelvucitabine involves its incorporation into the viral DNA during reverse transcription. Once phosphorylated to its active form, Dexelvucitabine triphosphate competes with natural nucleotides for incorporation into the viral DNA. This incorporation results in chain termination, effectively halting viral replication. Dexelvucitabine also inhibits the activity of the reverse transcriptase enzyme, further preventing the synthesis of viral DNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Dexelvucitabine have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term efficacy. Studies have shown that Dexelvucitabine can maintain its antiviral activity for extended periods in vitro. Its long-term effects on cellular function, including potential cytotoxicity, have been a concern, leading to the discontinuation of its development .
Dosage Effects in Animal Models
The effects of Dexelvucitabine vary with different dosages in animal models. At therapeutic doses, it has shown efficacy in reducing viral load. At higher doses, Dexelvucitabine has been associated with toxic effects, including hyperlipasemia and potential damage to pancreatic cells. These adverse effects highlight the importance of determining the optimal dosage to balance efficacy and safety .
Metabolic Pathways
Dexelvucitabine is involved in several metabolic pathways. It undergoes phosphorylation by cellular kinases to form its active triphosphate metabolite, which is essential for its antiviral activity. The compound is also subject to deamination and other metabolic processes that can influence its efficacy and toxicity. Understanding these pathways is crucial for optimizing its therapeutic use .
Transport and Distribution
Within cells and tissues, Dexelvucitabine is transported and distributed through various mechanisms. It relies on nucleoside transporters for cellular uptake and is distributed to different cellular compartments where it exerts its antiviral effects. The compound’s distribution can affect its localization and accumulation, influencing its overall efficacy and potential toxicity .
Subcellular Localization
Dexelvucitabine’s subcellular localization is primarily within the nucleus, where it integrates into the host cell’s DNA. This localization is critical for its antiviral activity, as it allows the compound to interfere with viral replication. Post-translational modifications and targeting signals may also play a role in directing Dexelvucitabine to specific cellular compartments .
Métodos De Preparación
La ruta sintética para dexelvucitabina implica la preparación de 2’,3’-dihidro-2’,3’-dideoxi-5-fluorocitidina. Las condiciones de reacción suelen incluir el uso de reactivos y catalizadores específicos para lograr las transformaciones químicas deseadas. Los métodos de producción industrial para this compound probablemente implicarían la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza .
Análisis De Reacciones Químicas
Dexelvucitabina se somete a diversas reacciones químicas, que incluyen:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno. Los reactivos comunes incluyen agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno. Los reactivos comunes incluyen agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.
Sustitución: Esta reacción implica el reemplazo de un átomo o grupo de átomos por otro.
Comparación Con Compuestos Similares
Dexelvucitabina es similar a otros inhibidores de la transcriptasa inversa de nucleósidos, como la lamivudina y la zidovudina. Tiene características estructurales únicas, incluida la presencia de un átomo de flúor y un anillo de dihidrofurano, que contribuyen a sus propiedades químicas específicas y mecanismo de acción. Otros compuestos similares incluyen:
Lamivudina: Un inhibidor de la transcriptasa inversa de nucleósidos utilizado en el tratamiento de infecciones por el virus de la inmunodeficiencia humana y el virus de la hepatitis B.
Zidovudina: Otro inhibidor de la transcriptasa inversa de nucleósidos utilizado en el tratamiento de la infección por el virus de la inmunodeficiencia humana
La singularidad de this compound radica en su estructura química específica y su potencial, aunque finalmente no tuvo éxito, aplicación en el tratamiento de la infección por el virus de la inmunodeficiencia humana.
Actividad Biológica
Dexelvucitabine, also known as DFC or Reverset, is a nucleoside reverse transcriptase inhibitor (NRTI) that has been investigated for its potential in the treatment of HIV-1. Despite its promising antiviral activity, the development of dexelvucitabine has faced significant challenges due to safety concerns. This article provides a comprehensive overview of the biological activity of dexelvucitabine, including its pharmacokinetics, efficacy, and associated adverse effects.
Overview of Dexelvucitabine
Dexelvucitabine is a β-D-2′,3′-didehydro-2′,3′-dideoxy-5-fluorocytidine designed to inhibit the replication of HIV by targeting reverse transcriptase. It was developed as part of the next generation of NRTIs with enhanced activity against HIV strains resistant to existing therapies.
Pharmacokinetics
Dexelvucitabine exhibits a long half-life, approximately 100 hours, which allows for once-daily dosing. The pharmacokinetic profile shows variable bioavailability influenced by interactions with other drugs, particularly ritonavir, which can inhibit efflux transporters in the gut .
Table 1: Pharmacokinetic Parameters of Dexelvucitabine
Parameter | Value |
---|---|
Half-life | ~100 hours |
Bioavailability | Variable |
Maximum Concentration (Cmax) | Dependent on dosage |
Area Under Curve (AUC) | Dose-dependent |
Antiviral Activity
In vitro studies have demonstrated that dexelvucitabine has a significantly improved antiviral effect against wild-type HIV isolates compared to other NRTIs like lamivudine. The 50% inhibitory concentration (IC50) for dexelvucitabine is approximately 1 ng/ml in peripheral blood mononuclear cells (PBMCs) . Furthermore, it shows enhanced activity against nucleoside-resistant variants of HIV, particularly those with mutations associated with resistance to zidovudine and tenofovir .
Combination Therapy and Drug Interactions
Research indicates that dexelvucitabine can be effectively combined with other antiretroviral agents such as lamivudine. Studies have shown additive to synergistic effects when these drugs are used together in infected PBMCs . However, high concentrations of lamivudine can reduce the levels of dexelvucitabine metabolites, suggesting a potential need for dose adjustments when used in combination .
Clinical Trials and Efficacy
Dexelvucitabine advanced to Phase II clinical trials where it demonstrated log reductions in viral load. For instance, single doses of 50 mg, 100 mg, and 200 mg resulted in reductions of −0.45, −0.42, and −0.27 log10 copies/ml respectively . However, clinical development was halted due to safety concerns arising from high incidences of grade 4 hyperlipasemia observed during trials. Specifically, a study reported a 40% incidence rate of this condition when administered at higher doses without concurrent use of lamivudine or emtricitabine .
Table 2: Clinical Trial Results for Dexelvucitabine
Dose (mg) | Log Reduction in Viral Load | Incidence of Grade 4 Hyperlipasemia |
---|---|---|
50 | -0.45 | Not reported |
100 | -0.42 | Not reported |
200 | -0.27 | 40% |
Safety Profile
The primary safety concern associated with dexelvucitabine is its potential to cause hyperlipasemia and pancreatitis. In Phase II trials, participants taking higher doses exhibited an unacceptably high incidence of these adverse effects . Due to these findings, further development was deemed not in the best interest of patients.
Propiedades
IUPAC Name |
4-amino-5-fluoro-1-[(2R,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]pyrimidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FN3O3/c10-6-3-13(9(15)12-8(6)11)7-2-1-5(4-14)16-7/h1-3,5,7,14H,4H2,(H2,11,12,15)/t5-,7+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSBKFSPNDWWPSL-CAHLUQPWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(OC1CO)N2C=C(C(=NC2=O)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C[C@@H](O[C@@H]1CO)N2C=C(C(=NC2=O)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20158678 | |
Record name | Dexelvucitabine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20158678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
134379-77-4 | |
Record name | Reverset | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=134379-77-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dexelvucitabine [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134379774 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dexelvucitabine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12470 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Dexelvucitabine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20158678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DEXELVUCITABINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KU8SPJ271W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.